![molecular formula C6H6N2O B12861371 3H,4H,5H,6H-Cyclopenta[d]imidazol-4-one](/img/structure/B12861371.png)
3H,4H,5H,6H-Cyclopenta[d]imidazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H,4H,5H,6H-Cyclopenta[d]imidazol-4-one is a heterocyclic compound that features a fused ring system combining a cyclopentane ring with an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3H,4H,5H,6H-Cyclopenta[d]imidazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopentanone with formamide in the presence of a catalyst such as phosphoric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 3H,4H,5H,6H-Cyclopenta[d]imidazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring allows for substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, solvents like dichloromethane or acetonitrile.
Major Products:
Oxidation: Formation of imidazole oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of N-alkyl or N-acyl imidazole derivatives.
Applications De Recherche Scientifique
3H,4H,5H,6H-Cyclopenta[d]imidazol-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3H,4H,5H,6H-Cyclopenta[d]imidazol-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Imidazole: A simpler structure with similar reactivity but lacks the fused cyclopentane ring.
Benzimidazole: Contains a fused benzene ring, offering different electronic properties and biological activities.
Thiazole: Similar heterocyclic compound with sulfur instead of nitrogen, leading to different chemical behavior.
Uniqueness: 3H,4H,5H,6H-Cyclopenta[d]imidazol-4-one is unique due to its fused ring system, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable scaffold in drug design and material science, offering opportunities for the development of novel compounds with specific desired properties .
Propriétés
Formule moléculaire |
C6H6N2O |
|---|---|
Poids moléculaire |
122.12 g/mol |
Nom IUPAC |
5,6-dihydro-1H-cyclopenta[d]imidazol-4-one |
InChI |
InChI=1S/C6H6N2O/c9-5-2-1-4-6(5)8-3-7-4/h3H,1-2H2,(H,7,8) |
Clé InChI |
NGEJHJXVSLSYSI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C2=C1NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



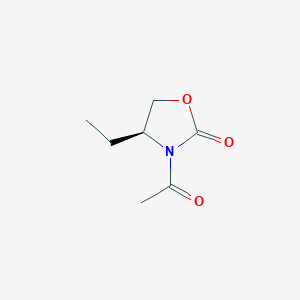

![2-Methyl-7-nitrobenzo[d]oxazole](/img/structure/B12861313.png)
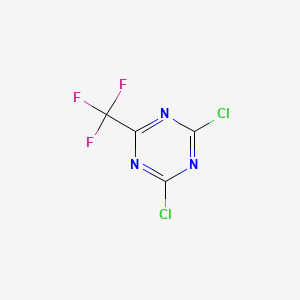
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenacyl bromide](/img/structure/B12861327.png)
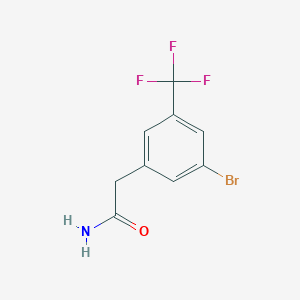

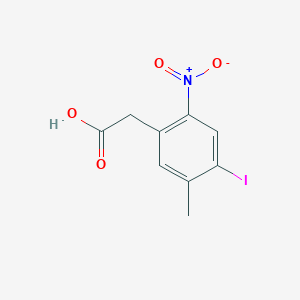

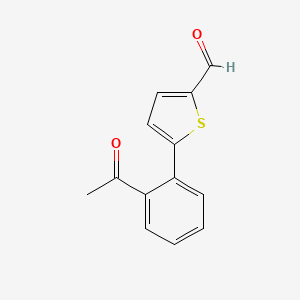

![(6-Methylbenzo[d]isoxazol-3-yl)methanamine](/img/structure/B12861357.png)

